In Vivo Antitumor Efficacy: Kolavenol Doubles the Increase in Lifespan (I.L.S.) Compared to 5-Fluorouracil in Murine IMC Carcinoma Model
In a direct head-to-head in vivo comparison, (−)-kolavenol administered to mice bearing IMC carcinomas produced an increase in lifespan (I.L.S.) that was twice that of the standard chemotherapeutic agent 5-fluorouracil (5-FU) . The study also characterized five related diterpenoids (compounds 2–6) from the same Copaifera langsdorfii oleoresin, none of which matched kolavenol's antitumor potency . This quantitative 2-fold superiority over a clinically established comparator provides a clear, measurable differentiation for researchers selecting lead compounds for antitumor drug discovery programs.
| Evidence Dimension | Antitumor efficacy: Increase in lifespan (I.L.S.) in mice bearing IMC carcinomas |
|---|---|
| Target Compound Data | I.L.S. value not explicitly digitized in abstract; reported as 'twice that of 5-FU' |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) – I.L.S. value as reference standard |
| Quantified Difference | 2-fold greater I.L.S. for kolavenol relative to 5-FU |
| Conditions | In vivo murine IMC carcinoma model; (−)-kolavenol isolated from Copaifera langsdorfii oleoresin |
Why This Matters
Two-fold superiority over 5-FU in a survival endpoint directly informs prioritization of kolavenol over other clerodane diterpenes for in vivo antitumor efficacy screening, providing a compelling and quantifiable procurement rationale.
- [1] Ohsaki, A., Yan, L. T., Ito, S., Edatsugi, H., Iwata, D., & Komoda, Y. (2001). The isolation and in vivo potent antitumor activity of clerodane diterpenoid from the oleoresin of the Brazilian medicinal plant, Copaifera langsdorfii Desfon. Bioorganic & Medicinal Chemistry Letters, 11(12), 1587–1590. View Source
